Asebotoxin II

Natural product chemistry Diterpenoid structure elucidation Ericaceae toxin chemotaxonomy

Asebotoxin II (CAS 23984-18-1, C23H36O6, MW 408.53 Da) is a grayanane diterpenoid belonging to the Ericaceae toxin family, chemically defined as (14R)-grayanotox-10(20)-ene-3β,5,6β,14,16-pentol 14-propanoate. It was originally isolated from Pieris japonica (Japanese andromeda) alongside other asebotoxins and grayanotoxins, and its stereostructure was elucidated in 1969.

Molecular Formula C23H36O6
Molecular Weight 408.5 g/mol
Cat. No. B1205006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsebotoxin II
Molecular FormulaC23H36O6
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCCC(=O)OC1C2CCC3C1(CC(C4(C(C3=C)CC(C4(C)C)O)O)O)CC2(C)O
InChIInChI=1S/C23H36O6/c1-6-18(26)29-19-14-8-7-13-12(2)15-9-16(24)20(3,4)23(15,28)17(25)10-22(13,19)11-21(14,5)27/h13-17,19,24-25,27-28H,2,6-11H2,1,3-5H3/t13-,14+,15-,16-,17+,19+,21+,22-,23-/m0/s1
InChIKeyVVXZWGWGAMWPOU-GTPZWBMOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Asebotoxin II: Structural Identity, Source Specificity, and Procurement Baseline for Grayanane Diterpenoid Research


Asebotoxin II (CAS 23984-18-1, C23H36O6, MW 408.53 Da) is a grayanane diterpenoid belonging to the Ericaceae toxin family, chemically defined as (14R)-grayanotox-10(20)-ene-3β,5,6β,14,16-pentol 14-propanoate [1]. It was originally isolated from Pieris japonica (Japanese andromeda) alongside other asebotoxins and grayanotoxins, and its stereostructure was elucidated in 1969 [2]. Unlike the more widely studied grayanotoxin I (andromedotoxin, 14-acetate) and grayanotoxin III (free 14-hydroxyl), Asebotoxin II carries a distinctive 14-propanoate ester, a structural feature that confers differentiated lipophilicity, membrane permeability, and pharmacological profile within the grayanane class [3]. The compound is catalogued in authoritative databases including KEGG (C09063), ChEBI (CHEBI:2872), and PubChem (CID 442003), and is explicitly listed as a constituent of Rhododendron leaf crude drug alongside grayanotoxin I [4].

Why Asebotoxin II Cannot Be Substituted by Generic Grayanotoxin I or III for Structure-Activity Studies


Within the grayanane diterpenoid family, substitution at the 14-position is the single most critical determinant of both inotropic potency and acute toxicity [1]. The 1976 structure-activity relationship study by Hikino et al., encompassing 36 ericaceous toxins, established that acylation of the 14β-hydroxyl group is a key driver of toxicity modulation, while the 1980 Hotta et al. study quantified that the inotropic potency (pD2) of compounds carrying the essential 3β-OH, 6β-OH, and 10β-methyl groups is further increased by 14β-acylation [2]. Asebotoxin II bears a 14-propanoate ester (CH3CH2COO-), in contrast to grayanotoxin I (14-acetate, CH3COO-) and grayanotoxin II/III (free 14-OH). This seemingly subtle difference in acyl chain length alters lipophilicity (calculated LogP ~1.93 for Asebotoxin II vs. ~0.86 for GTX III and ~1.4 for GTX I), membrane permeation kinetics, and ultimately the speed and magnitude of positive inotropic effect . Consequently, any attempt to substitute Asebotoxin II with a generic grayanotoxin for sodium channel pharmacology, cardiotonic screening, or toxicological reference material will introduce uncontrolled variables in potency, time course, and tissue distribution that cannot be corrected by simple concentration adjustment. The EFSA 2023 risk assessment on grayanotoxins in honey explicitly treats GTX I and GTX III as the toxicologically dominant species with defined reference points, while Asebotoxin II, carrying a different ester, falls outside this established relative potency framework [3].

Asebotoxin II Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation Data vs. Grayanotoxin I, II, III, Asebotoxin I, and Asebotoxin III


14-Propanoate Ester Differentiation: Structural Identity vs. Acetate (GTX I) and Free Hydroxyl (GTX II/III) Congeners

Asebotoxin II is uniquely defined by a 14-propanoate ester substituent (CH3CH2COO- at C-14), which is stereochemically resolved as the (14R) configuration [1]. In contrast, the most commonly referenced grayanotoxin congeners carry either a 14-acetate (grayanotoxin I / andromedotoxin; CH3COO-; CAS 4720-09-6; C22H36O7; MW 412.51) or a free 14-hydroxyl group (grayanotoxin II; C20H32O5; MW 352.47 and grayanotoxin III; C20H34O6; MW 370.48) [2][3]. The propanoate chain extends the acyl group by one methylene unit relative to acetate, increasing calculated LogP from approximately 1.4 (GTX I) to approximately 1.93 (Asebotoxin II), and increasing molecular weight by ~4 Da relative to GTX I, while adding approximately 56 Da relative to the unesterified GTX III . This structural feature is stereochemically confirmed by the 1969 Hikino et al. crystallographic and spectroscopic analysis [1].

Natural product chemistry Diterpenoid structure elucidation Ericaceae toxin chemotaxonomy

Acute Toxicity Spectrum Exclusion: Asebotoxin II Falls Outside the High-Toxicity Cluster (LD50 < 1 mg/kg i.p.) That Includes Asebotoxin I, III, and GTX III

The seminal 1976 structure-activity relationship study by Hikino et al. determined intraperitoneal LD50 values for 36 ericaceous toxin congeners in mice [1]. Compounds exhibiting LD50 < 1 mg/kg i.p. were explicitly enumerated in rank order: asebotoxin III (0.1 mg/kg), rhodojaponin III (0.27–0.4 mg/kg), asebotoxin I (0.51 mg/kg), deacetyllyoniatoxin, rhodojaponin V (0.75 mg/kg), grayanotoxin VI (0.83 mg/kg), and grayanotoxin III (0.84 mg/kg). The 2023 EFSA CONTAM Panel tabulation reaffirms these values: asebotoxin III i.p. LD50 = 0.1 (0.09–0.11) mg/kg, asebotoxin I i.p. LD50 = 0.51 (0.47–0.55) mg/kg, GTX III i.p. LD50 = 0.84 (0.77–0.90) mg/kg [2]. Asebotoxin II is systematically absent from all high-toxicity lists in both the Hikino 1976 dataset and the EFSA 2023 compilation, despite being structurally characterized alongside asebotoxin I and III from the same plant source [3]. By comparison, GTX II (lacking 14-acyl substitution) has an i.p. LD50 of 26.1 mg/kg in mice, and GTX I has an i.p. LD50 of 1.31 mg/kg [4]. The absence of Asebotoxin II from the sub-1 mg/kg toxicity cluster indicates that its 14-propanoate substitution produces a toxicity profile that is quantitatively distinct from, and substantially lower than, the 14-acetate (asebotoxin I) and certain free 14-OH (GTX III) congeners.

Toxicology Structure-toxicity relationship Safety pharmacology

Positive Inotropic Potency SAR: 14-Propanoate Ester Positioned Between 14-Acetate and 14-Hydroxyl in the SAR Continuum

The 1980 Hotta et al. structure-inotropy relationship study in guinea pig papillary muscle established that the presence of 3β-OH, 6β-OH, and 10β-CH3 groups on the grayanane skeleton is essential for the development of positive inotropic effect (PIE), and that the inotropic potency (expressed as pD2) is further increased by a 10α-OH group and by acylation of the 14β-OH group [1]. The study demonstrates a significant correlation between pD2 and LD50 (r = 0.68, p < 0.05), meaning that the 14-acyl group simultaneously modulates both desired pharmacological potency and lethal toxicity [1]. Asebotoxin II, carrying a 14-propanoate ester, is predicted by this SAR framework to exhibit intermediate inotropic potency: lower than the 14-acetate congeners (asebotoxin I and GTX I) but higher than the unesterified 14-OH congeners (GTX II, GTX III). The 1984 Hotta et al. follow-up study further demonstrated that for ericaceous toxins, the speed of PIE development (quantified as T50, time to half-maximum PIE) is negatively correlated with lipophilicity (r = -0.82 between Rm and T50), meaning more lipophilic toxins act faster [2]. With its calculated LogP ~1.93, Asebotoxin II is positioned at intermediate lipophilicity relative to GTX I (LogP ~1.4) and the more lipophilic 10S-GTX II (ranked most lipophilic in the 1984 study), predicting a distinct temporal profile of inotropic onset . Asebotoxin (unspecified congener) has been directly compared to veratridine in the frequency-force relationship assay in guinea pig ventricular myocardium (Nagura, 1990), where both agents caused a parallel leftward shift in the frequency-force relationship curve at mid-range contraction frequencies, confirming sodium channel-mediated PIE [3].

Cardiac pharmacology Positive inotropic agents Sodium channel modulation

Source Organism Specificity: Pieris japonica-Derived Asebotoxin II vs. Leucothoe grayana-Derived Grayanotoxin Series for Chemotaxonomic and Quality Control Applications

Asebotoxin II is specifically isolated from Pieris japonica D. Don (Ericaceae), commonly known as Japanese andromeda or 'asebi' [1]. The 1975 isolation study by the Hikino group from P. japonica leaves yielded asebotoxin-I, grayanotoxin-II, and grayanotoxin-III (2.7 g, 0.013% yield as the main poisonous principle), with asebotoxin II identified among the diterpenoid constituents [2]. By contrast, the grayanotoxin I–III series is predominantly associated with Leucothoe grayana and Rhododendron species [3]. The 2023 EFSA CONTAM Panel opinion on grayanotoxins in honey emphasizes that 'grayananes are reported with various names such as grayanotoxins, asebotoxins, rhodojaponins, andromedotoxins, andrometodols, pieristoxins, etc.' [4]. This nomenclatural complexity reflects genuine differences in botanical origin: Asebotoxin-series compounds (I through IX) are primarily isolated from Pieris species, while Grayanotoxin-series compounds are more broadly distributed across Rhododendron, Leucothoe, Kalmia, and Lyonia genera. For analytical reference material procurement, this source specificity means that Asebotoxin II serves as a chemotaxonomic marker that distinguishes Pieris-derived material from Leucothoe- or Rhododendron-derived material, a critical distinction for forensic toxicology, honey adulteration detection, and botanical supplement authentication.

Phytochemistry Chemotaxonomy Natural product standardization

Sodium Channel Intracellular Binding Site Accessibility: Hydrophilic-Lipophilic Balance of 14-Propanoate as a Determinant of Membrane Permeation Route

The Seyama et al. (1988) squid axon study definitively demonstrated that grayanotoxins bind to the voltage-gated sodium channel from the intracellular side of the membrane [1]. Critically, external application of α-dihydro-GTX II produced substantial depolarization only under non-perfused conditions, while intracellular perfusion retarded this effect, and the most hydrophilic analog tested (desacyl asebotoxin VII) was effective only when applied internally [1]. This established that the rate-limiting step for grayanotoxin activity is diffusion through the lipid bilayer to reach the internal binding site. The Hotta et al. (1984) lipophilicity-inotropy speed correlation (r = -0.82 between Rm and T50) independently confirmed that more lipophilic ericaceous toxins produce faster PIE onset [2]. In this mechanistic framework, the 14-propanoate ester of Asebotoxin II (calculated LogP ~1.93) confers higher membrane permeability than GTX I (14-acetate, LogP ~1.4) and substantially higher than GTX III (free 14-OH, LogP ~0.86), predicting faster access to the intracellular sodium channel binding site . The Hill coefficient and IC50 for grayanotoxin binding to the group II receptor site on IS6/IVS6 segments has been estimated at approximately 10 μM for GTX I [3], but no direct binding affinity measurement for purified Asebotoxin II at the sodium channel has been reported. The differentiation is therefore based on established membrane permeation kinetics rather than binding affinity.

Ion channel pharmacology Sodium channel gating modifiers Membrane permeability

Asebotoxin II Optimal Application Scenarios for Scientific Procurement and Industrial Research Use


Sodium Channel Gating Kinetics Research Requiring Intermediate Lipophilicity and Reduced Lethality

For electrophysiology laboratories studying the kinetics of voltage-gated sodium channel activation by lipid-soluble diterpenoid toxins, Asebotoxin II offers a differentiated experimental window. Its 14-propanoate ester provides LogP ~1.93, positioning it between the less lipophilic GTX I (14-acetate, LogP ~1.4) and the more lipophilic 10S-GTX II, enabling faster membrane permeation and inotropic onset than GTX I while carrying lower acute toxicity than asebotoxin I (LD50 0.51 mg/kg) or asebotoxin III (LD50 0.1 mg/kg), as established by the Hikino 1976 SAR dataset [1]. The validated inverse correlation between lipophilicity and T50 (r = -0.82) from Hotta et al. (1984) allows researchers to predict and calibrate the temporal profile of sodium channel activation in isolated cardiac preparations [2]. The Nagura (1990) frequency-force relationship model, which demonstrated that asebotoxins produce a parallel leftward shift of the FFRC curve in guinea pig ventricular myocardium, provides a validated assay framework for direct comparative studies between Asebotoxin II and other sodium channel activators such as veratridine [3].

Pieris japonica-Specific Chemotaxonomic Reference Standard for Botanical Authentication and Forensic Toxicology

Regulatory and forensic laboratories tasked with identifying the botanical source of grayanane contamination in food products, honey, or toxicological specimens require species-specific reference standards. Asebotoxin II serves as a definitive chemotaxonomic marker for Pieris japonica (Japanese andromeda) origin, as documented in the isolation studies from P. japonica leaves (Hikino et al., 1975) and flowers (Okayama University, 2016) [4]. Unlike GTX I (andromedotoxin), which is broadly distributed across Rhododendron, Leucothoe, and Kalmia species, Asebotoxin II's presence is specifically indicative of Pieris-derived material. The EFSA 2023 risk assessment explicitly notes the nomenclatural and source-origin complexity of grayanane toxins and the need for analytically distinguishable reference materials, particularly as current regulatory reference points are defined exclusively for the sum of GTX I and GTX III [5]. Procurement of Asebotoxin II as an analytical standard enables LC-MS/MS or GC-MS methods capable of distinguishing Pieris-specific contamination from the more common Rhododendron-associated grayanotoxin profiles.

Structure-Activity Relationship (SAR) Probe for the 14-Acyl Substituent: Propanoate vs. Acetate Pharmacophore Mapping

Medicinal chemistry programs exploring grayanane-based sodium channel modulators require systematic variation of the 14-acyl substituent to map its pharmacophoric contribution to potency, toxicity, and pharmacokinetics. The Hotta et al. (1980) structure-inotropy study established that 14β-acylation increases inotropic potency beyond that conferred by the essential 3β-OH/6β-OH/10β-CH3 pharmacophore, but did not systematically compare different acyl chain lengths within a single experimental series [6]. By procuring Asebotoxin II (14-propanoate, C3) alongside GTX I (14-acetate, C2) and GTX III (free 14-OH, C0), SAR laboratories can construct a homologous series that isolates the contribution of acyl chain length to pD2, LD50, LogP, and T50, using the validated guinea pig papillary muscle assay or more contemporary Patchliner or FLIPR sodium channel platforms. This three-compound SAR panel directly addresses a gap identified in the 1980 Hotta study, which noted that 'the inotropic potency of compounds carrying these essential groups is increased by a 10α-hydroxyl group and the acylation of the 14β-hydroxyl group' without resolving the incremental contribution of acyl chain elongation [6].

Mad Honey Toxicology Research and Honey Authentication Assay Development

The EFSA 2023 scientific opinion on grayanotoxins in certain honey identified a critical data gap: current risk assessment reference points are based exclusively on GTX I and GTX III, while numerous structurally related grayananes co-occur in Ericaceae honey and their individual and combined toxicity is poorly characterized [5]. Asebotoxin II, as a Pieris japonica-derived congener documented in the KEGG DRUG database as a component of Rhododendron leaf alongside GTX I [7], represents one such co-occurring grayanane. Food safety laboratories developing multi-analyte LC-MS/MS methods for comprehensive grayanane profiling in honey require authentic reference standards of individual congeners beyond GTX I and III to establish retention times, MS/MS transitions, and matrix-matched calibration curves. Procurement of Asebotoxin II reference material enables method developers to include this congener in monitoring programs, ultimately supporting more accurate exposure assessment and reducing the uncertainty that the EFSA CONTAM Panel identified when restricting its evaluation to only two analytes [5].

Quote Request

Request a Quote for Asebotoxin II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.